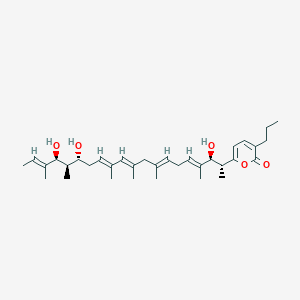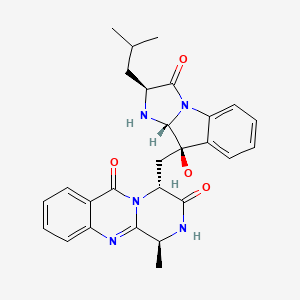
Sinalbin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinalbin a belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. Sinalbin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sinalbin a is primarily located in the cytoplasm. Outside of the human body, sinalbin a can be found in brassicas, herbs and spices, and white mustard. This makes sinalbin a a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Phytoalexin Production
Sinalbin A, produced by white mustard (Sinapis alba) following treatment with biotic and abiotic elicitors, serves as a phytoalexin, a substance involved in plant defense against pathogens. It's a crucial element in the plant's response to environmental stressors (Pedras & Zaharia, 2000).
Metabolism in Insects
In a study involving transgenic Arabidopsis thaliana containing sinalbin, it was observed that Pieris rapae caterpillars metabolize sinalbin differently depending on the host plant. This indicates a specialized adaptation in the metabolism of sinalbin in certain insect species (Agerbirk et al., 2007).
Analytical Studies
Sinalbin's degradation products were analyzed using supercritical fluid chromatography, highlighting its role in various food products and the importance of understanding its transformation during processing (Buskov et al., 2000).
Plant Phylogeny and Enzyme Activity
Research on sinalbin in Sinapis species showed its presence in specific phylogenetic groups, along with the study of specific nitrile degrading enzymes. This suggests a connection between the presence of sinalbin and certain enzymatic activities in plants (Agerbirk et al., 2008).
Effect on Plant Metabolism
An investigation into how sinalbin affects the metabolic profile of Arabidopsis seedlings, especially under sulfur-deficient conditions, revealed significant influences on the plant's metabolome. It indicated that sinalbin uptake can impact the formation of various metabolites (Zhang et al., 2011).
Large-Scale Purification
A study on the purification of sinalbin from white mustard seeds using ion-exchange centrifugal partition chromatography demonstrated the feasibility of isolating sinalbin for use in pharmacological studies (Toribio et al., 2009).
Degradation in Food Products
The degradation products of sinalbin in yellow mustard paste were analyzed, providing insights into the chemical changes that sinalbin undergoes in food processing (Paunovic et al., 2012).
Bioavailability and Metabolism
Research on the bioavailability and metabolism of sinalbin showed its absorption and transformation in the liver, with potential implications for health benefits or risks associated with its consumption (Sørensen et al., 2016).
Prostatic Hyperplasia Inhibition
A study demonstrated that sinalbin inhibits prostatic hyperplasia in experimental models, indicating its potential therapeutic applications (Wu et al., 2003).
Free-Radical Scavenging Activity
An investigation into the free-radical scavenging activity of sinalbin showed its potential as an antioxidant, though it was not found to be highly efficient in this role (Montaut et al., 2017).
Propriétés
Nom du produit |
Sinalbin A |
|---|---|
Formule moléculaire |
C12H12N2O2S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-methoxy-2-methylsulfinyl-4H-[1,3]thiazino[6,5-b]indole |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-14-10-6-4-3-5-8(10)9-7-13-12(18(2)15)17-11(9)14/h3-6H,7H2,1-2H3 |
Clé InChI |
IVCVQRJWYKCARE-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=CC=CC=C2C3=C1SC(=NC3)S(=O)C |
Synonymes |
sinalbin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




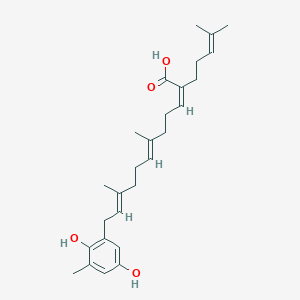
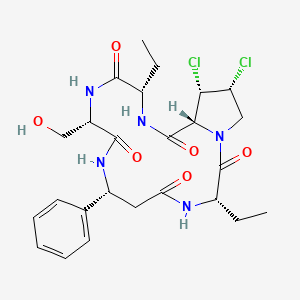
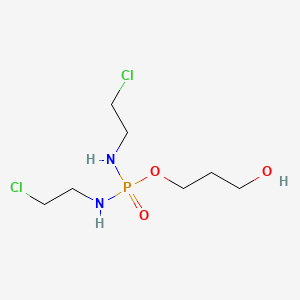
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
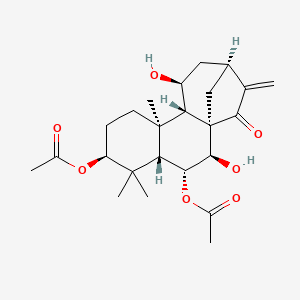
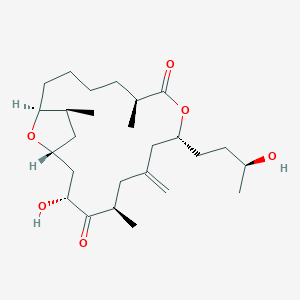

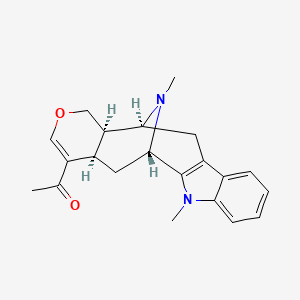
![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)
